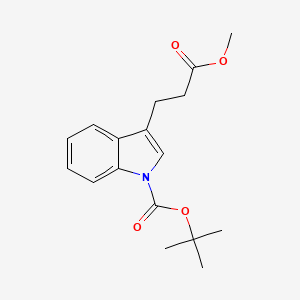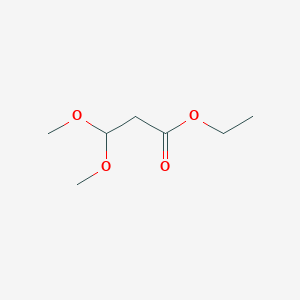
2,3-ジメチル-1,2,3,4-テトラヒドロキノキサリン-5-カルボン酸
概要
説明
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring system substituted with two methyl groups and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
Target of Action
The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid interacts with DPP-4, inhibiting its activity . This inhibition prevents the inactivation of incretin hormones, thereby promoting the decrease of blood glucose levels . Molecular docking studies have shown that this compound fits nicely in the active pocket of DPP-4 .
Biochemical Pathways
By inhibiting DPP-4, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . This results in enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .
Result of Action
The inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid leads to an increase in the levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . This makes it a promising agent for the management of type 2 diabetes mellitus .
生化学分析
Biochemical Properties
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism and insulin regulation . The interaction between 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of diabetes and other metabolic disorders. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, the inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can lead to increased insulin secretion and improved glucose uptake in pancreatic beta cells This compound may also affect other cell types, such as hepatocytes and adipocytes, by altering metabolic pathways and gene expression profiles
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of DPP-4, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the enzyme from cleaving its substrates, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid may interact with other enzymes and receptors, modulating their activity and contributing to its overall biochemical effects. The compound’s ability to influence gene expression and cellular signaling pathways further underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, may affect its stability and efficacy. Long-term studies in vitro and in vivo have demonstrated that 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in research.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid in animal models vary depending on the dosage administered. At lower doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without causing significant adverse effects . Higher doses may result in toxicity and adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential risks.
Metabolic Pathways
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its interaction with DPP-4, which plays a crucial role in glucose metabolism and insulin regulation Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid metabolism, amino acid synthesis, and energy production
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and amino acid transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Alternatively, it may accumulate in the cytoplasm or nucleus, influencing gene expression and cellular signaling pathways. The subcellular localization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is an important factor in determining its overall biochemical effects and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by subsequent methylation and reduction steps to introduce the tetrahydro and dimethyl groups.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5-carboxylic acid derivatives, while reduction can produce tetrahydroquinoxaline derivatives.
類似化合物との比較
Similar Compounds
Quinoxaline: A parent compound with a similar ring structure but lacking the tetrahydro and dimethyl substitutions.
1,2,3,4-Tetrahydroquinoxaline: Similar structure but without the carboxylic acid group.
2,3-Dimethylquinoxaline: Lacks the tetrahydro and carboxylic acid groups.
Uniqueness
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUXGRUMNHZRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(C=CC=C2N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587590 | |
| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-21-4 | |
| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)






![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)






